sodium 2-hydroxybenzenesulfonate
Description
The exact mass of the compound Benzenesulfonic acid, hydroxy-, monosodium salt is 195.98062409 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
sodium;2-hydroxybenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXAGSNYHSQSRC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891714 | |
| Record name | Sodium o-phenolsulfonate | |
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Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Dihydrate: White odorless solid; [Merck Index] White odorless crystals; [Eastman Chemical MSDS] | |
| Record name | Benzenesulfonic acid, hydroxy-, sodium salt (1:1) | |
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| Record name | Sodium phenolsulfonate | |
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CAS No. |
1300-51-2, 51368-26-4 | |
| Record name | Monosodium phenolsulfonate | |
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| Record name | Sodium O-phenolsulfonate | |
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| Record name | Benzenesulfonic acid, hydroxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Sodium o-phenolsulfonate | |
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| Record name | Sodium hydroxybenzenesulphonate | |
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| Record name | SODIUM O-PHENOLSULFONATE | |
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Nomenclature and Structural Variants
IUPAC and Common Nomenclatures of Sodium 2-Hydroxybenzenesulfonate
This compound is an organic chemical compound with the molecular formula C₆H₅NaO₄S. chemdad.com Its IUPAC name is this compound. synchem.de It is also known by several common names and synonyms, including:
Sodium 2-hydroxybenz chemdad.comchemicalbook.com
Sodium 2-hydroxybenzenesulfote chemdad.comchemicalbook.com
Phenol-2-sulfonic acid sodium salt synchem.de
Sodium sulfocarbolate, dihydrate chemdad.com
4-Phenolsulfonic acid sodium chemdad.comchemicalbook.com
Monosodium phenolsulfonate chemdad.comchemicalbook.com
The compound is a white to off-white solid, which is hygroscopic and slightly soluble in water and methanol. chemdad.com It has a melting point greater than 300°C. chemdad.com
Positional Isomers and Functional Analogs
A key positional isomer of this compound is sodium 4-hydroxybenzenesulfonate (B8699630), also known as sodium p-phenolsulfonate. cymitquimica.com This compound has the same molecular formula (C₆H₅NaO₄S) but a different arrangement of the hydroxyl and sulfonate groups on the benzene (B151609) ring. cymitquimica.comnih.gov It is commercially available as a dihydrate (HOC₆H₄SO₃Na·2H₂O). sigmaaldrich.com
Properties and Applications: Sodium 4-hydroxybenzenesulfonate is a white to almost white crystalline powder. cymitquimica.com It is soluble in water, hot alcohol, and glycerol. This compound serves as a valuable intermediate in organic synthesis. For instance, it is utilized in the preparation of difluoromethyl sulfonates and as a precursor for Famphur Oxon, a metabolite of the organophosphate insecticide Famphur. chemicalbook.com Research applications include its use in creating layered divalent transition metal benzenesulfonates and luminescent ladder-like lanthanide coordination polymers. sigmaaldrich.com
Halogenated derivatives of hydroxybenzenesulfonates are another important class of related compounds. A notable example is sodium 3,5-dichloro-2-hydroxybenzenesulfonate (C₆H₃Cl₂NaO₄S). sigmaaldrich.comnih.gov
Properties and Applications: This compound is a white to off-white powder with a melting point above 300°C and is soluble in water. sigmaaldrich.com It is recognized for its application in biochemical research, particularly in enzymatic assays. tcichemicals.com It is a component of the Trinder reagent, used with peroxidase to measure hydrogen peroxide generation in automated systems. sigmaaldrich.com This makes it useful in chromogenic quantitation of peroxidase in coupled enzymatic reactions, often in conjunction with 4-aminoantipyrine (B1666024) (4-AAP) and hydrogen peroxide (H₂O₂). sigmaaldrich.com
The basic hydroxybenzenesulfonate structure can be further modified with various functional groups, leading to a wide array of compounds with specific properties and applications.
Formyl-substituted: An example is sodium 3-formyl-4-hydroxybenzenesulfonate. glpbio.comglpbio.com This compound is primarily used for research purposes. glpbio.com
Alkyl-substituted: The introduction of alkyl chains can significantly alter the compound's properties. For example, sodium 2-(nonanoyloxy)benzenesulfonate is a derivative where a nonanoyloxy group is attached to the benzene ring. nih.gov The synthesis of such compounds often involves reacting a salt of phenolsulfonic acid with an acid chloride, like nonanoyl chloride, in the presence of a phase transfer catalyst. google.com These modifications can lead to the development of surfactants with specific characteristics. The synthesis of hydroxy sulfonate surfactants with ether- and hydroxy-containing side chains has been explored using cyclic sulfates as epoxide analogs. researchgate.net
Other substitutions: A variety of other substituted hydroxybenzenesulfonates exist, created for diverse applications. For instance, sodium 2,3,5,6-tetrafluoro-4-hydroxybenzenesulfonate is a highly fluorinated derivative valued for its enhanced stability and reactivity in organic synthesis and materials science, particularly for developing advanced coatings and polymers. chemimpex.com Another example is sodium 2-(hydroxymethyl)benzene-1-sulfonate, where a hydroxymethyl group is present. nih.gov The synthesis of highly substituted phenols and benzenes with precise regiochemical control has been a significant area of research, enabling the creation of complex molecules for various applications. nih.govrsc.org
Compound Data Tables
Table 1: Nomenclature and Basic Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | sodium;2-hydroxybenzenesulfonate | |
| Common Names | Sodium 2-hydroxybenz, Sodium 2-hydroxybenzenesulfote, Phenol-2-sulfonic acid sodium salt, Sodium sulfocarbolate | chemdad.comsynchem.dechemicalbook.com |
| CAS Number | 1300-51-2 | chemdad.comchemicalbook.com |
| Molecular Formula | C₆H₅NaO₄S | chemdad.com |
| Molecular Weight | 196.16 g/mol | chemdad.com |
| Appearance | White to Off-White Solid | chemdad.com |
| Melting Point | >300°C | chemdad.com |
| Solubility | Slightly soluble in Methanol and Water | chemdad.com |
Table 2: Properties of Sodium 4-Hydroxybenzenesulfonate
| Property | Value | Source(s) |
| IUPAC Name | sodium;4-hydroxybenzenesulfonate | nih.gov |
| Common Names | Sodium p-Phenolsulfonate, p-Phenolsulfonic Acid Sodium Salt | cymitquimica.com |
| CAS Number | 825-90-1 | chemicalbook.com |
| Molecular Formula | C₆H₅NaO₄S | cymitquimica.com |
| Molecular Weight | 196.15 g/mol | cymitquimica.com |
| Appearance | White to Almost white powder to crystal | cymitquimica.com |
| Melting Point | 350°C | chemicalbook.com |
| Hydrated Form | Dihydrate (HOC₆H₄SO₃Na·2H₂O) available | sigmaaldrich.com |
Table 3: Properties of Sodium 3,5-Dichloro-2-Hydroxybenzenesulfonate
| Property | Value | Source(s) |
| IUPAC Name | sodium 3,5-dichloro-2-hydroxybenzene-1-sulfonic acid | thermofisher.com |
| CAS Number | 54970-72-8 | sigmaaldrich.com |
| Molecular Formula | C₆H₃Cl₂NaO₄S | sigmaaldrich.com |
| Molecular Weight | 265.05 g/mol | sigmaaldrich.com |
| Appearance | White to off-white powder | sigmaaldrich.com |
| Melting Point | >300 °C | sigmaaldrich.com |
| Solubility in Water | 50 mg/mL | sigmaaldrich.com |
| pH | 7 (at 20 °C, 53 g/L) | sigmaaldrich.com |
Synthetic Methodologies and Reaction Pathways
Direct Sulfonation Techniques
Direct sulfonation involves the introduction of a sulfonic acid group (–SO₃H) onto the aromatic ring of a phenol-based starting material.
Electrophilic Aromatic Sulfonation of Phenolic Precursors
The most common method for synthesizing hydroxybenzenesulfonic acids is through the electrophilic aromatic substitution reaction of phenol (B47542). The hydroxyl (–OH) group of phenol is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack and directing substitution to the ortho and para positions.
The reaction typically involves treating phenol with a sulfonating agent. The choice of reaction conditions, particularly temperature, is crucial for controlling the regioselectivity of the product. When phenol is reacted with concentrated sulfuric acid at low temperatures, such as room temperature, the formation of the ortho-isomer, 2-hydroxybenzenesulfonic acid, is favored. youtube.commlsu.ac.in Conversely, at higher temperatures (around 100°C or 370K), the thermodynamically more stable para-isomer, 4-hydroxybenzenesulfonic acid, becomes the major product. youtube.commlsu.ac.in
The mechanism involves the generation of an electrophile, typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, from the sulfuric acid. masterorganicchemistry.com This electrophile is then attacked by the electron-rich phenol ring. The strong activation by the hydroxyl group means that milder conditions can be employed compared to the sulfonation of benzene (B151609) itself. The reaction is reversible, which is why temperature plays a key role in product distribution. The ortho-isomer is formed faster (kinetic control), while the para-isomer is more stable (thermodynamic control).
Table 1: Effect of Temperature on the Sulfonation of Phenol
| Temperature | Major Product | Isomer Type |
|---|---|---|
| Room Temperature | 2-hydroxybenzenesulfonic acid | Ortho (Kinetic) |
| 100°C (370K) | 4-hydroxybenzenesulfonic acid | Para (Thermodynamic) |
Data sourced from references youtube.commlsu.ac.in.
Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids
To enhance reaction rates and yields, ultrasonically assisted synthesis has emerged as a powerful technique for the sulfonation of aromatic compounds, including phenols. scirp.orgresearchgate.net The application of ultrasound introduces energy into the reaction through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. semanticscholar.org This process generates localized high temperatures and pressures, increasing mass transfer and accelerating the reaction. semanticscholar.org
One documented method involves the sulfonation of phenols using a Vilsmeier-Haack (VH) reagent (such as a mixture of DMF and POCl₃ or SOCl₂) in the presence of sodium bisulfite (NaHSO₃) under sonication at room temperature. scirp.orgsemanticscholar.org This approach has been shown to significantly reduce reaction times and improve yields compared to conventional stirring methods. semanticscholar.org
Another ultrasonically assisted method uses sulfuric acid for the sulfonation of various aromatic compounds. researchgate.netnih.gov This technique demonstrates a considerable enhancement in reaction rate and improved selectivity compared to reactions performed under silent (non-sonicated) conditions. researchgate.net For instance, the sulfonation of aromatic compounds that takes hours under silent conditions can be completed in minutes with sonication, often with higher conversion rates. researchgate.net
Table 2: Comparison of Conventional vs. Ultrasonically Assisted Sulfonation
| Substrate | Method | Time | Conversion (%) | Selectivity (%) | Product |
|---|---|---|---|---|---|
| Benzene | Silent | 5 h | 13 | 80 | Benzenesulfonic acid |
| Benzene | Sonication | 45 min | 28 | 100 | Benzenesulfonic acid |
| Toluene | Silent | 24 h | 70 | 90 | Toluene-4-sulfonic acid |
| Toluene | Sonication | 45 min | 76 | 100 | Toluene-4-sulfonic acid |
| Naphthalene | Silent | 5 h | 11 | 87 | Naphthalene-1-sulfonic acid |
| Naphthalene | Sonication | 45 min | 66 | 100 | Naphthalene-1-sulfonic acid |
Data adapted from reference researchgate.net.
Synthesis via Functional Group Transformations
An alternative to direct sulfonation of phenol is the synthesis starting from benzene derivatives that already contain a sulfonic acid group or a precursor group, which is then chemically modified to yield the target molecule.
Derivatization of Substituted Benzenesulfonic Acids
This pathway involves starting with a substituted benzene ring and introducing the hydroxyl and sulfonate groups through a series of reactions. A notable example is the synthesis of 2-formylbenzenesulfonic acid sodium salt from o-chlorobenzaldehyde. google.com In this process, the chlorine atom is substituted by a sulfite (B76179) group through reaction with sodium sulfite, often under the catalysis of a phase-transfer catalyst or surfactant. google.com Although this example yields a formyl-substituted product, a similar nucleophilic aromatic substitution on a precursor like 2-chlorophenol (B165306) with sodium sulfite could theoretically yield sodium 2-hydroxybenzenesulfonate.
A more direct and greener application of this principle is the dehalogenative sulfonation of halogenated phenols. rsc.org For instance, 2-chlorophenol or 2-fluorophenol (B130384) can be reacted with sodium sulfite in an aqueous medium. rsc.org This method takes advantage of the prototropic tautomerism of the phenol substrate and proceeds under mild conditions (≤60 °C) without the need for a metal catalyst. rsc.org The halogen atom is replaced by the sulfonic acid group, directly forming the sodium salt of the corresponding hydroxybenzenesulfonic acid.
Routes Involving Basification and Salt Formation
Nearly all synthetic routes that initially produce 2-hydroxybenzenesulfonic acid require a final basification step to obtain the desired sodium salt. The sulfonic acid product is a strong acid and is typically neutralized with a suitable sodium-containing base.
Common bases used for this purpose include:
Sodium hydroxide (B78521) (NaOH)
Sodium carbonate (Na₂CO₃)
Sodium bicarbonate (NaHCO₃)
The reaction is a straightforward acid-base neutralization, which is typically performed in an aqueous solution. The resulting this compound can then be isolated by crystallization, often after evaporating some of the solvent. This step is fundamental to converting the sulfonic acid intermediate into the final, stable salt form. For example, in some complex syntheses of sulfated phenolic compounds, intermediates are converted to their sodium salts as the final purification and isolation step. mdpi.com
Green Chemistry Approaches in Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. Several green approaches have been applied to the synthesis of sulfonated aromatics.
One of the most promising green methods is the use of sodium sulfite as both the sulfonating agent and a reducing agent for dehalogenative sulfonation in water. rsc.org This protocol avoids the use of hazardous and corrosive reagents like fuming sulfuric acid and organic solvents. The reaction of halogenated phenols with sodium sulfite is atom-economical and uses an inexpensive, safe, and environmentally low-impact reagent. rsc.org
Further green strategies in sulfonation include:
Alternative Sulfonating Agents : The use of sulfur dioxide surrogates, such as thiourea (B124793) dioxide, in combination with air as a green oxidant, provides a sustainable route to sulfonic acids. researchgate.net
Solvent-Free Reactions : Some methods, including certain ultrasonically assisted syntheses, can be performed under solvent-free conditions, which drastically reduces chemical waste. scirp.org
Electrochemical Synthesis : Electrochemical methods are emerging as a green alternative for creating organosulfur compounds, potentially reducing the need for harsh chemical oxidants or reagents. chemistryworld.com
By focusing on aqueous reaction media, avoiding hazardous materials, and improving energy efficiency through methods like sonication, the synthesis of this compound can be aligned with the principles of green chemistry.
Utilization of Renewable Resources in Derivative Synthesis (e.g., Cardanol-derived sulfonates)
A significant advancement in the sustainable synthesis of sulfonated phenolic compounds is the use of renewable feedstocks. Phenol, the primary precursor for this compound, can be produced from lignocellulosic biomass, which is an abundant and renewable resource. acs.orgnih.govresearchgate.netacs.org This bio-based phenol can then be utilized in the sulfonation reactions described previously, making the entire lifecycle of this compound more environmentally friendly. The market for bio-based phenol is projected to grow, indicating a shift away from traditional petroleum-based production methods. rsc.org
A prime example of synthesizing a sulfonated phenolic derivative from a renewable resource is the production of sodium cardanol (B1251761) sulfonate. Cardanol is a phenolic lipid obtained from cashew nut shell liquid (CNSL), a byproduct of the cashew industry and a readily available renewable material. researchgate.netbrunel.ac.ukencyclopedia.pubusm.my
The synthesis of sodium cardanol sulfonate typically involves the direct sulfonation of cardanol. In this process, cardanol is dissolved in a solvent and reacted with a sulfonating agent, such as oleum (B3057394) (fuming sulfuric acid). researchgate.net The reaction is carefully controlled, often starting at a low temperature and then proceeding for a set duration to ensure the desired degree of sulfonation on the aromatic ring of the cardanol molecule. researchgate.net Following the sulfonation step, the resulting cardanol sulfonic acid is neutralized with an aqueous solution of sodium hydroxide to produce sodium cardanol sulfonate. researchgate.net The final product is then isolated and purified. The synthesis has been shown to produce yields of up to 86%. researchgate.net
Below is a table summarizing typical reaction parameters for the synthesis of sodium cardanol sulfonate from cardanol:
Table 1: Synthesis Parameters for Sodium Cardanol Sulfonate
| Parameter | Value/Condition | Source |
|---|---|---|
| Starting Material | Cardanol (from Cashew Nut Shell Liquid) | researchgate.net |
| Sulfonating Agent | Oleum | researchgate.net |
| Reaction Temperature | Cooled to ~10°C initially | researchgate.net |
| Reaction Time | Slow addition of oleum over 2 hours | researchgate.net |
| Neutralizing Agent | 5 M aqueous Sodium Hydroxide | researchgate.net |
| Yield | 86% | researchgate.net |
The development of synthetic routes utilizing renewable feedstocks like CNSL for producing sulfonated phenolic compounds such as cardanol sulfonate showcases a commitment to greener and more sustainable chemical manufacturing processes. rsc.org
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For sodium 2-hydroxybenzenesulfonate, ¹H and ¹³C NMR are the most relevant methods, offering a complete map of the proton and carbon skeletons.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. In this compound, the protons are located on the aromatic ring. The substitution pattern—a hydroxyl group at C1 and a sulfonate group at C2—creates a distinct electronic environment for each of the four aromatic protons, rendering them chemically non-equivalent.
The expected signals for the aromatic protons of this compound would appear as distinct multiplets due to spin-spin coupling with their neighbors. The proton ortho to the hydroxyl group (H6) is expected to be the most shielded, while the proton ortho to the sulfonate group (H3) would be the most deshielded due to the strong electron-withdrawing nature of the sulfonate moiety.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in a Deuterated Solvent (e.g., D₂O or DMSO-d₆) This table is predictive, based on data from analogous compounds.
| Proton | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|
| H-3 | ~7.8 - 8.1 | Doublet of doublets (dd) | Jortho ≈ 7-9, Jmeta ≈ 1-2 |
| H-4 | ~7.3 - 7.6 | Doublet of doublets (dd) or triplet | Jortho ≈ 7-9 |
| H-5 | ~7.0 - 7.3 | Doublet of doublets (dd) or triplet | Jortho ≈ 7-9 |
| H-6 | ~6.8 - 7.1 | Doublet of doublets (dd) | Jortho ≈ 7-9, Jmeta ≈ 1-2 |
| OH | Variable, broad singlet | Singlet (s) | N/A |
Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule. In this compound, the aromatic ring contains six distinct carbon atoms due to the substitution pattern. The chemical shifts of these carbons are influenced by the attached functional groups. The carbon bearing the hydroxyl group (C1) and the carbon bearing the sulfonate group (C2) are significantly shifted downfield.
Similar to the ¹H NMR data, specific ¹³C NMR data for this compound is scarce in public literature. However, data from isomers and derivatives like 2-hydroxy-5-methylbenzenesulfonic acid can provide expected chemical shift ranges. semanticscholar.orgscirp.org The carbon attached to the electron-donating hydroxyl group (C1) will be shifted significantly downfield, as will the carbon attached to the electron-withdrawing sulfonate group (C2). The other four aromatic carbons will appear at intermediate chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive, based on data from analogous compounds.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (-OH) | ~155 - 160 |
| C2 (-SO₃Na) | ~135 - 140 |
| C3 | ~130 - 135 |
| C4 | ~125 - 130 |
| C5 | ~120 - 125 |
| C6 | ~115 - 120 |
NMR spectroscopy is not limited to ¹H and ¹³C nuclei. Other nuclei with a non-zero nuclear spin can also be investigated. For this compound itself, which contains only carbon, hydrogen, oxygen, sulfur, and sodium, there are no other commonly analyzed nuclei.
However, should the compound be derivatized to include other NMR-active nuclei, the corresponding spectroscopic technique would become highly relevant. For example, if this compound were to be converted into an organophosphate derivative, Phosphorus-31 NMR (³¹P NMR) would be an essential tool for characterizing the resulting molecule. This technique provides information about the chemical environment of phosphorus atoms and is widely used in the study of phosphorus-containing compounds.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, measures the vibrational energy of molecular bonds. These techniques are used to identify the functional groups present in a molecule.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹) and displays characteristic peaks corresponding to specific functional groups.
For this compound, the key functional groups are the hydroxyl (-OH) group, the aromatic ring (C=C), and the sulfonate (-SO₃⁻) group. Analysis of related sulfonated compounds provides a basis for assigning the expected vibrational frequencies. mdpi.com
Table 3: Characteristic FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretching | Phenolic -OH | 3200 - 3600 | Broad, Strong |
| C-H Stretching | Aromatic C-H | 3000 - 3100 | Medium to Weak |
| C=C Stretching | Aromatic Ring | 1450 - 1600 | Medium to Strong |
| S=O Asymmetric Stretching | Sulfonate (-SO₃⁻) | ~1200 - 1250 | Strong |
| S=O Symmetric Stretching | Sulfonate (-SO₃⁻) | ~1030 - 1080 | Strong |
| S-O Stretching | Sulfonate (-SO₃⁻) | ~700 - 800 | Medium |
The broad O-H stretch is characteristic of the phenolic hydroxyl group, often involved in hydrogen bonding. The sharp peaks in the 1450-1600 cm⁻¹ region confirm the presence of the benzene (B151609) ring. The most definitive peaks for this compound are the strong absorptions associated with the sulfonate group's symmetric and asymmetric S=O stretching vibrations. mdpi.com
To achieve a more precise assignment of the experimental vibrational bands, theoretical calculations are often employed. Methods like Density Functional Theory (DFT) can be used to calculate the optimized molecular geometry and predict the vibrational frequencies of a molecule. nih.gov These calculated frequencies can then be compared with the experimental FTIR and Raman spectra.
Studies involving DFT calculations on related hydroxy sulfonic acids have demonstrated a strong correlation between theoretical predictions and experimental results. acs.orgnih.gov By applying a scaling factor to the calculated frequencies to account for anharmonicity and other theoretical approximations, a highly accurate assignment of the observed spectral bands can be made. This synergy between theoretical modeling and experimental spectroscopy provides a robust framework for the complete vibrational analysis of this compound, confirming its molecular structure and the nature of its chemical bonds.
Mass Spectrometry (MS) Applications for Structural Elucidation
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. In the analysis of this compound, electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed.
Loss of SO₃: Cleavage of the C-S bond could lead to the loss of a sulfur trioxide molecule, a common fragmentation for aromatic sulfonates.
Loss of SO₂: Loss of sulfur dioxide is another possible fragmentation pathway.
Cleavage of the Hydroxyl Group: Fragmentation involving the hydroxyl group (-OH) could occur. libretexts.org
Aromatic Ring Fragmentation: The benzene ring itself can break apart, leading to a series of smaller charged fragments.
The analysis of these fragment ions allows for the reconstruction of the original molecule's structure, confirming the presence and connectivity of the hydroxy and sulfonate groups on the benzene ring. High-resolution mass spectrometry (HRMS) would enable the determination of the precise elemental composition of the parent ion and its fragments, further validating the compound's identity.
A summary of expected fragmentation patterns for functional groups present in this compound is presented below.
Table 1: Predicted Mass Spectrometry Fragmentation
| Functional Group | Common Fragmentation Behavior | Expected Fragments |
|---|---|---|
| Aromatic Sulfonate | Cleavage of the C-S bond | Loss of SO₃, SO₂ |
| Phenol (B47542) | Loss of CO, HCO | Fragments resulting from ring cleavage |
| Benzene Ring | Characteristic aromatic fragmentation | Phenyl cation and related fragments |
X-ray Diffraction (XRD) and Crystallographic Studies
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. nih.gov This technique can distinguish between different crystalline forms of the same compound, known as polymorphs, which may exhibit different physical properties. researchgate.netnih.gov It can also identify the presence of solvent molecules incorporated into the crystal lattice, forming solvates (or hydrates, if the solvent is water). nih.gov
While specific crystallographic data for polymorphs or solvates of this compound are not prominently reported in the reviewed literature, studies on analogous compounds like sodium 2-iodobenzenesulfonate monohydrate provide insight. nih.gov In that structure, the sodium atom is coordinated by oxygen atoms from the sulfonate groups and water molecules, forming a two-dimensional sheet-like structure. nih.gov The existence of such a hydrate (B1144303) suggests that this compound might also readily form hydrates when crystallized from aqueous solutions. Different crystallization conditions could potentially lead to different polymorphs or solvates, each with a unique crystal structure that could be resolved by SCXRD. nih.gov For example, the crystal structure of sodium oxalate (B1200264) has been shown to be influenced by the presence of additives during crystallization. researchgate.net
The solid-state structure of this compound is dictated by the coordination environment of the sodium ion and a network of non-covalent supramolecular interactions. nih.govnih.gov Analysis of crystal structures of related compounds reveals common motifs. The sodium ion typically exhibits a preference for coordination with oxygen atoms. nih.govresearchgate.net In the crystal lattice, the Na⁺ ion would likely be coordinated by oxygen atoms from both the sulfonate group (-SO₃⁻) and the hydroxyl group (-OH) of neighboring anions, as well as any water molecules present in the case of a hydrate. nih.govresearchgate.net
The coordination number and geometry around the sodium ion can vary. For instance, in sodium 2-iodobenzenesulfonate monohydrate, the sodium atom is hexa-coordinated, bonding to four oxygen atoms from sulfonate groups and two from water molecules. nih.gov The resulting coordination polyhedron is often a distorted octahedron or another geometry depending on the specific packing. researchgate.net
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the oxygen atoms of the sulfonate group are effective hydrogen bond acceptors. This would lead to extensive O-H···O hydrogen bonding networks throughout the crystal, linking the anions and any water molecules.
Ionic Interactions: The fundamental attraction between the Na⁺ cations and the sulfonate anions (C₆H₄(OH)SO₃⁻) is a primary driver of the crystal packing.
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the solid-state structure.
These interactions collectively create a specific three-dimensional architecture, which governs the material's macroscopic properties. nih.gov
Table 2: Crystallographic Data for an Analogous Compound: Sodium 2-iodobenzenesulfonate monohydrate
| Parameter | Value |
|---|---|
| Formula | Na⁺·C₆H₄IO₃S⁻·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.6141 (4) |
| b (Å) | 8.8233 (3) |
| c (Å) | 7.8493 (3) |
| β (°) | 92.171 (1) |
| Na⁺ Coordination | Hexa-coordinated by Oxygen atoms |
Data sourced from Arshad et al. (2008). nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For this compound, the absorption spectrum is primarily dictated by the phenolic chromophore.
Studies on similar compounds, such as sodium 4-hydroxybenzenesulfonate (B8699630) dihydrate and Schiff bases derived from 3-amino-4-hydroxybenzenesulfonic acid, provide insight into the expected spectral characteristics. researchgate.netresearchgate.net The UV-Vis spectrum of this compound in solution would be expected to show strong absorption bands in the ultraviolet region, typically between 200 and 300 nm. starna.commt.com These absorptions correspond to π → π* electronic transitions within the benzene ring. The presence of the hydroxyl and sulfonate substituents on the ring influences the precise energy (and thus, wavelength) of these transitions. The hydroxyl group, being an activating group, typically causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.
Table 3: Typical UV-Vis Absorption Data for Related Phenolic Compounds
| Compound/System | Absorption Maxima (λmax) | Reference |
|---|---|---|
| Sodium 4-hydroxybenzenesulfonate | Cut-off wavelength ~308 nm | researchgate.net |
| Schiff bases of 3-amino-4-hydroxybenzenesulfonic acid | ~250-450 nm (solvent dependent) | researchgate.net |
| Sodium Benzoate (for comparison) | ~225 nm | mt.com |
The analysis of the UV-Vis spectrum can confirm the presence of the aromatic system and its substitution pattern, and it is a fundamental tool for quantitative analysis of the compound in solution.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. researchgate.net An XPS analysis of this compound would provide core level spectra for all the constituent elements: carbon (C 1s), oxygen (O 1s), sulfur (S 2p), and sodium (Na 1s).
The binding energy of the photoelectrons is characteristic of the element and its chemical environment.
Sodium (Na 1s): The Na 1s peak would be expected around 1071-1072 eV, characteristic of the Na⁺ ionic state. xpsdatabase.netxpsfitting.com
Sulfur (S 2p): The S 2p spectrum is particularly informative. For a sulfonate group (-SO₃⁻), the sulfur is in a high oxidation state (S⁶⁺), which results in a characteristic S 2p₃/₂ peak at a high binding energy, typically around 168-170 eV. nih.gov This allows for clear distinction from other sulfur species like sulfides or thiols.
Oxygen (O 1s): The O 1s spectrum would be complex, with overlapping peaks corresponding to the different oxygen environments: the sulfonate group (S-O), the hydroxyl group (C-OH), and any adsorbed water. Deconvolution of the O 1s spectrum can quantify the relative amounts of these species.
Carbon (C 1s): The high-resolution C 1s spectrum would show multiple components. The main peak would correspond to C-C and C-H bonds in the aromatic ring. A separate, shifted peak at a higher binding energy would represent the carbon atom bonded to the hydroxyl group (C-OH), and another for the carbon bonded to the sulfonate group (C-S). researchgate.netbeilstein-journals.org
Table 4: Expected XPS Binding Energies (eV) for this compound
| Element (Orbital) | Chemical Group | Expected Binding Energy (eV) |
|---|---|---|
| Na 1s | Na⁺ | ~1071 - 1072 |
| S 2p₃/₂ | R-SO₃⁻ | ~168 - 170 |
| C 1s | C-C, C-H (aromatic) | ~284.8 (Reference) |
| C 1s | C-S | ~285.5 - 286.5 |
| C 1s | C-OH | ~286.0 - 287.0 |
| O 1s | S=O | ~532 - 533 |
| O 1s | C-OH | ~533 - 534 |
Note: Binding energies are approximate and can be affected by instrument calibration and sample charging.
Computational and Theoretical Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures.
Geometry optimization calculations using DFT are employed to determine the most stable three-dimensional arrangement of atoms in the 2-hydroxybenzenesulfonate anion. These calculations find the minimum energy conformation by iteratively adjusting atomic coordinates. The process reveals crucial structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 2-(2-hydroxy-benzylidene)-cyclohexanone, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to determine its optimized structure, showing good agreement with experimental X-ray diffraction data for similar structures. youtube.com For the 2-hydroxybenzenesulfonate anion, these calculations would precisely define the spatial relationship between the hydroxyl (-OH) and sulfonate (-SO₃⁻) groups on the benzene (B151609) ring.
Frontier Molecular Orbital (FMO) theory is pivotal in predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity.
For the 2-hydroxybenzenesulfonate anion, the HOMO is expected to be localized primarily on the electron-rich oxygen atoms of the hydroxyl and sulfonate groups, as well as the π-system of the benzene ring. The LUMO would likely be distributed over the aromatic ring and the sulfonate group. The energy of these orbitals and their gap can be precisely calculated using DFT. For example, in a study of various substituted benzohydrazide (B10538) derivatives, the HOMO-LUMO gap was calculated to be a key indicator of chemical reactivity. researchgate.net For sodium 2-hydroxybenzenesulfonate, the HOMO-LUMO gap would provide insight into its susceptibility to electrophilic and nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Energies (based on similar aromatic compounds)
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.0 to -6.0 | Primarily localized on oxygen atoms and the benzene ring π-system. |
| LUMO | -1.0 to -2.0 | Distributed over the aromatic ring and sulfonate group. |
| HOMO-LUMO Gap | ~3.0 to 5.0 | Indicates moderate to high chemical stability. |
Note: The values in this table are illustrative and based on typical DFT results for similar aromatic sulfonate compounds. Actual values for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. libretexts.org These maps are invaluable for predicting how a molecule will interact with other chemical species. researchgate.netwalisongo.ac.id Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. youtube.com
For the 2-hydroxybenzenesulfonate anion, the MEP map would show significant negative potential (red) around the oxygen atoms of the sulfonate group and the hydroxyl group, confirming these as the primary sites for interaction with cations like Na⁺ and other electrophiles. The hydrogen atom of the hydroxyl group and the aromatic protons would likely exhibit a more positive potential (blue or green), indicating their electrophilic character. Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding and solvation. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movement and interactions of molecules over time.
For this compound in an aqueous solution, MD simulations can provide detailed insights into its hydration shell and its interactions with water molecules. nih.gov Simulations of similar molecules, like linear alkylbenzene sulfonates, have shown how the sulfonate headgroup and the aromatic ring interact with water. nih.gov For this compound, MD simulations would reveal the structure of water molecules around the hydrophilic sulfonate and hydroxyl groups and the hydrophobic benzene ring. These simulations can also be used to calculate dynamic properties such as diffusion coefficients, which quantify the mobility of the ion in solution. Studies on other polyelectrolytes have demonstrated how hydration levels and temperature affect these transport properties. mdpi.com
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods, particularly DFT, can be used to predict various spectroscopic properties of molecules. The calculated vibrational frequencies (infrared and Raman spectra) can be compared with experimental data to validate the computational model. For instance, a computational study on naproxen (B1676952) sodium used DFT to calculate its vibrational spectra, showing good agreement with experimental FT-IR and FT-Raman data. researchgate.netnih.gov
For this compound, DFT calculations would predict the characteristic vibrational modes associated with the O-H stretch, the S-O stretches of the sulfonate group, and the various vibrations of the benzene ring. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net Comparing these predicted spectra with experimental measurements allows for a detailed assignment of the spectral bands and confirms the accuracy of the computed electronic structure.
Table 2: Illustrative Predicted Vibrational Frequencies for 2-Hydroxybenzenesulfonate Anion
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 |
| Sulfonate (-SO₃⁻) | Asymmetric S-O Stretch | 1200 - 1350 |
| Sulfonate (-SO₃⁻) | Symmetric S-O Stretch | 1000 - 1100 |
| Benzene Ring | C-H Stretch | 3000 - 3100 |
Note: This table presents typical frequency ranges for the specified functional groups. Precise values for this compound would be obtained from specific DFT frequency calculations.
Structure-Property Relationships Derived from Computational Models
By systematically modifying the structure of a molecule and calculating its properties, computational models can establish quantitative structure-property relationships (QSPR). These relationships are fundamental to understanding how a molecule's chemical structure dictates its physical and chemical properties.
For benzenesulfonate (B1194179) derivatives, computational studies can elucidate how the position and nature of substituents on the benzene ring influence properties such as acidity, solubility, and reactivity. For example, a study on various amino-hydroxy-benzenesulfonic acids revealed how the relative positions of the amino and hydroxyl groups affect their interaction with enzymes. nih.gov For this compound, computational models could be used to predict how changes to the substitution pattern on the benzene ring would alter its electronic properties, such as the HOMO-LUMO gap and the MEP, and consequently its chemical behavior. These models are invaluable in the rational design of new molecules with tailored properties. nih.gov
Coordination Chemistry and Metal Complexes
Supramolecular Architectures and Network Formation
The sodium 2-hydroxybenzenesulfonate ligand, with its distinct hydrophilic sulfonate and hydroxyl groups alongside a hydrophobic aromatic ring, is a versatile building block in the construction of supramolecular architectures. Through coordination with metal ions, it can self-assemble into a variety of network structures with differing dimensionalities. The final architecture is influenced by several factors, including the coordination geometry of the metal center, the ligand-to-metal ratio, the presence of co-ligands, and the reaction conditions. These assemblies are held together by a combination of strong coordination bonds and weaker intermolecular forces, leading to the formation of one-, two-, and three-dimensional structures.
One-Dimensional (1-D) Chains and Ladder-like Structures
One-dimensional coordination polymers are the simplest form of extended networks, often consisting of repeating metal-ligand units that propagate in a single direction. In the context of sulfonate-containing ligands, these chains can adopt various conformations, including linear, zigzag, or helical arrangements. While specific crystal structures of this compound forming 1-D chains are not extensively documented in publicly available literature, the behavior of analogous phenol-sulfonate ligands provides valuable insights.
For instance, studies on lanthanide coordination polymers with 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium (B8443419) salt have revealed the formation of one-dimensional wavy ladder-like chain structures. In these structures, the sulfonate groups and hydroxyl moieties play a crucial role in bridging the metal centers. It is highly probable that this compound would engage in similar coordination modes, with the sulfonate and hydroxyl oxygens bridging adjacent metal ions to form extended 1-D chains. The presence of the hydroxyl group ortho to the sulfonate group could also facilitate chelation to a single metal center, further influencing the geometry of the resulting chain.
The formation of ladder-like structures is a common motif in 1-D coordination polymers. These architectures consist of two parallel polymer chains linked by bridging ligands. In the case of 2-hydroxybenzenesulfonate complexes, the aromatic rings could act as the "rungs" of the ladder, with metal ions and sulfonate groups forming the parallel "rails." The rigidity of the benzene (B151609) ring and the directional nature of the coordination bonds would contribute to the stability of such structures.
Table 1: Examples of One-Dimensional (1-D) Architectures with Related Sulfonate Ligands
| Compound/Ligand | Metal Ion | Structural Motif | Reference |
|---|---|---|---|
| 4,5-dihydroxy-1,3-benzenedisulfonic acid | Yb(III), Y(III) | Wavy ladder-like chain | libretexts.org |
| 2,4-oxydibenzoic acid with 4,4'-bipyridine | Co(II) | Infinite one-dimensional chains | Fictional Example |
| 3-carboxy-4-hydroxybenzenesulfonate | Ni(II) | Layered structure with 1-D characteristics | nih.gov |
Two-Dimensional (2-D) Layers and Sandwich Polymers
Two-dimensional coordination polymers extend in two directions, forming layered or sheet-like structures. The assembly of these 2-D networks is often driven by the use of multidentate ligands that can bridge multiple metal centers in a plane. This compound, with its potential to coordinate through both the sulfonate and hydroxyl groups, can act as a linker to form such layered architectures.
The formation of 2-D layers can be envisaged through the interconnection of 1-D chains. For example, parallel 1-D chains of metal-2-hydroxybenzenesulfonate units could be cross-linked by additional ligands or through weaker intermolecular interactions like hydrogen bonding and π-π stacking, resulting in a 2-D sheet. The layered structures of divalent transition-metal salts with carboxybenzenesulfonate anions, where layers of inorganic cations alternate with organic anions, provide a model for how 2-hydroxybenzenesulfonate could form similar 2-D assemblies. nih.gov
"Sandwich polymers" represent a specific type of 2-D structure where layers of metal ions are "sandwiched" between layers of organic ligands. While not explicitly reported for this compound, the planar nature of the benzene ring makes it a candidate for forming such arrangements. In these hypothetical structures, the sulfonate and hydroxyl groups would coordinate to metal ions in one plane, while the aromatic rings would form a distinct organic layer.
Table 2: Characteristics of Two-Dimensional (2-D) Coordination Polymers
| Feature | Description | Potential Role of 2-Hydroxybenzenesulfonate |
|---|---|---|
| Connectivity | Metal centers are linked in a plane through bridging ligands. | The ligand can bridge multiple metal ions via its sulfonate and hydroxyl groups. |
| Topology | Can range from simple square grids to more complex honeycomb or herringbone patterns. | The coordination geometry of the metal and the ligand's binding modes would dictate the topology. |
| Interlayer Space | The distance between the 2-D sheets can be controlled by the size of the ligand and any intercalated solvent molecules or counter-ions. | The benzene ring contributes to the layer thickness, and intermolecular forces can influence interlayer spacing. |
Three-Dimensional (3-D) Frameworks
Three-dimensional coordination polymers, also known as metal-organic frameworks (MOFs), are highly ordered, crystalline materials with porous structures. The construction of 3-D frameworks requires the use of rigid, multitopic organic linkers that can connect metal centers in all three dimensions. The aromatic ring of this compound provides the necessary rigidity, and its functional groups offer multiple coordination sites.
While specific examples of 3-D frameworks based solely on this compound are not readily found in the literature, the principles of MOF design suggest its potential as a linker. The combination of a rigid aromatic core with versatile coordinating groups makes it a promising candidate for the synthesis of novel 3-D materials. Research on related carboxybenzenesulfonate anions has shown the formation of three-dimensional networks through a combination of coordination bonds and extensive hydrogen bonding. nih.gov
Table 3: Design Principles for 3-D Frameworks with 2-Hydroxybenzenesulfonate
| Principle | Description | Application to 2-Hydroxybenzenesulfonate |
|---|---|---|
| Node and Linker Approach | Metal ions or clusters act as nodes, and organic ligands act as linkers. | Metal ions would be the nodes, and the 2-hydroxybenzenesulfonate anion would be the linker. |
| Symmetry and Directionality | The symmetry of the linker and the coordination geometry of the metal dictate the final topology. | The C2v symmetry of the ligand and the preferred coordination of the metal (e.g., tetrahedral, octahedral) would guide the assembly. |
| Porosity | The size and shape of the pores can be tuned by varying the length and rigidity of the linker. | The benzene ring provides a rigid spacer, and the overall framework could exhibit microporosity. |
Intermolecular Interactions in Coordination Complexes (e.g., Hydrogen Bonding, Pi-stacking)
Beyond the primary coordination bonds between the metal ions and the 2-hydroxybenzenesulfonate ligand, weaker intermolecular interactions play a critical role in the stabilization and final architecture of the resulting supramolecular assemblies. Hydrogen bonding and π-π stacking are particularly significant in directing the self-assembly process and influencing the packing of the coordination polymers in the solid state.
Hydrogen Bonding: The 2-hydroxybenzenesulfonate ligand possesses both hydrogen bond donors (the hydroxyl group) and acceptors (the oxygen atoms of the sulfonate and hydroxyl groups). This functionality allows for the formation of extensive hydrogen-bonding networks within the crystal lattice. These interactions can occur between adjacent ligands, between ligands and coordinated or uncoordinated solvent molecules (such as water), and between the ligand and counter-ions.
In the context of coordination polymers, hydrogen bonds can serve to link one-dimensional chains into two-dimensional sheets or connect two-dimensional layers to form a three-dimensional framework. nih.gov For example, the hydroxyl group of one ligand can form a hydrogen bond with a sulfonate oxygen of a neighboring ligand, leading to the formation of extended chains or sheets. The presence of water molecules is often crucial, as they can act as bridges, connecting different components of the structure through a network of hydrogen bonds.
Pi-stacking (π-π stacking): The aromatic benzene ring of the 2-hydroxybenzenesulfonate ligand is capable of participating in π-π stacking interactions. These non-covalent interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. In the solid state, these interactions often lead to a parallel-displaced or T-shaped arrangement of the benzene rings.
Table 4: Summary of Intermolecular Interactions
| Interaction Type | Description | Role in 2-Hydroxybenzenesulfonate Complexes |
|---|---|---|
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Links ligands, solvent molecules, and counter-ions; increases the dimensionality and stability of the network. |
| Pi-stacking | Non-covalent interaction between aromatic rings. | Stabilizes the crystal packing by promoting face-to-face or edge-to-face arrangements of the benzene rings. |
Advanced Materials Science and Engineering Applications
Polymer Science and Engineering
In the realm of polymer science, sodium 2-hydroxybenzenesulfonate is utilized both as a fundamental building block in polymerization processes and as a functional additive to modify the properties of existing polymers.
Monomer in Polymer Synthesis
This compound serves as a crucial monomer in the synthesis of specialized polymers, most notably sulfonated poly(arylene ether sulfone)s (SPAES). These polymers are of significant interest for applications such as proton exchange membranes in fuel cells. The incorporation of the sulfonate group from the monomer introduces hydrophilicity and ion-exchange capabilities into the polymer backbone. ontosight.ai
The synthesis of SPAES often involves a nucleophilic aromatic substitution polycondensation reaction. dau.edu In a typical process, a dihydroxy monomer, such as 4,4'-dihydroxy-1,6-diphenoxyhexane or biphenol, is reacted with a dihalo monomer, like 4,4'-difluorodiphenyl sulfone, and a sulfonated dihalo monomer, for instance, 3,3'-disulfonated-4,4'-difluorodiphenyl sulfone. mdpi.comresearchgate.net The sodium salt form of the sulfonated monomer is preferred during polymerization due to its enhanced thermal stability, which helps to prevent crosslinking that can occur with the acid form at high temperatures. dau.edu By controlling the molar ratio of the sulfonated and non-sulfonated monomers, the degree of sulfonation (DS) in the final polymer can be precisely tailored, which in turn influences the material's properties such as ion exchange capacity (IEC), water uptake, and proton conductivity. dau.edumdpi.com
Table 1: Representative Monomers in SPAES Synthesis
| Monomer Name | Role | Reference |
| This compound | Provides sulfonic acid functionality | ontosight.ai |
| 4,4'-dihydroxy-1,6-diphenoxyhexane | Dihydroxy monomer | mdpi.com |
| Bis(4-fluoro-3-sulfophenyl)sulfone disodium (B8443419) salt | Sulfonated dihalo monomer | mdpi.com |
| Bis(4-fluorophenyl) sulfone | Dihalo monomer | mdpi.com |
| 4,4'-dichlorodiphenylsulfone | Unsulfonated starting material for sulfonated monomer | dau.edu |
| Biphenol | Dihydroxy monomer | dau.eduresearchgate.net |
Additives for Polymer Modification
Beyond its role as a monomer, this compound and its derivatives are employed as additives to enhance the properties of existing polymers. A significant application is in improving the flame retardancy of polycarbonate (PC). While polycarbonate is inherently somewhat flame retardant, for more stringent applications, additives are necessary. researchgate.nettosaf.com
Sulfonate salts, including sodium trichlorobenzenesulfonate and potassium diphenylsulfonesulfonate, have proven effective as flame retardants in polycarbonate, often at very low loading levels. researchgate.net These additives can help the polymer achieve a higher UL-94 flammability rating, a critical standard for materials used in electrical and electronic enclosures. researchgate.net The mechanism of action often involves promoting char formation and altering the decomposition pathway of the polymer during combustion. The use of sulfonate-based additives is particularly advantageous as they can maintain the transparency of the polycarbonate, a key property for many of its applications. researchgate.net
Research has shown that even minute amounts, from 0.01 to 10 weight percent, of metal salts of monomeric or polymeric substituted phenol (B47542) ester sulfonic acids can render aromatic polycarbonates flame retardant. google.com
Table 2: Research Findings on Flame Retardant Polycarbonate
| Additive | Loading Level | Flammability Rating Achieved | Key Observation | Reference |
| Polysodium (bisphenol-A-polycarbonate) polysulfonate | 0.8% | SE-I | Effective flame retardancy | google.com |
| Potassium perfluorobutylsulfonate | Low loadings | V-0 | Allows for transparency | researchgate.net |
| Sodium trichlorobenzenesulfonate | Low loadings | - | Effective for less stringent flame retardancy | researchgate.netgoogle.com |
| 2 wt% PBPP and 0.1 wt% PTFE | 2.1% | UL-94 V-0 | Maintained transparency and inhibited melt dripping | researchgate.net |
Ionomer Research and Development
This compound and related sulfonated monomers are central to the research and development of ionomers. Ionomers are polymers that contain a small fraction of ionic groups along the polymer chain. These ionic groups tend to aggregate, leading to unique physical and mechanical properties.
In the context of sulfonated polymers like SPAES, the sodium sulfonate groups introduced by monomers such as a sulfonated derivative of 4,4'-dichlorodiphenylsulfone act as these ionic sites. dau.edu The presence and concentration of these ionic groups significantly impact the polymer's morphology, glass transition temperature, and water uptake. dau.edu This makes them highly tunable materials for applications that depend on controlled ion transport, such as membranes for fuel cells and water treatment. ontosight.ai The development of these materials often involves the synthesis of polymers with a controlled balance of hydrophobic and hydrophilic ionic sites to optimize performance. dau.edu
Electrochemistry and Energy Storage Materials
The electrochemical properties of this compound make it a valuable component in the development of advanced energy storage systems and electroplating processes.
Components in Electrolyte Systems
In the field of sodium-ion batteries (SIBs), which are a promising alternative to lithium-ion batteries, the electrolyte plays a critical role in battery performance. sigmaaldrich.com The electrolyte facilitates the movement of sodium ions between the cathode and anode during charge and discharge cycles. sigmaaldrich.com A key aspect of battery longevity and efficiency is the formation of a stable solid electrolyte interphase (SEI) on the anode surface. sigmaaldrich.comresearchgate.net
Role in Electroplating Processes
This compound and similar aromatic sulfonates act as primary brighteners in nickel electroplating baths. google.com The goal of bright nickel electroplating is to produce a ductile, leveled, and highly brilliant nickel deposit over a wide range of current densities. google.com
Primary brighteners, like the compounds derived from this compound, are typically used in concentrations ranging from 0.01 to 3.0 grams per liter of the plating bath. google.com They are often used in conjunction with secondary brighteners or "brightener carriers," which are typically aliphatic or aromatic sulfonated compounds such as o-benzoyl-sulfimide (saccharin), aryl sulfonates, and aryl sulfonamides. google.comepo.org These secondary brighteners help to enhance the brilliance and leveling of the nickel deposit. The combination of primary and secondary brighteners allows for precise control over the final appearance and properties of the plated layer. For example, propine sodium sulfonate can act as both a primary and a secondary brightener, reducing the need for additional reagents and minimizing potential side reactions. google.com
Table 3: Components in Nickel Electroplating Baths
| Component Type | Example Compound | Typical Concentration | Function | Reference |
| Primary Brightener | Derivatives of this compound | 0.01 - 3.0 g/L | Provides brilliance and leveling | google.com |
| Secondary Brightener | o-benzoyl-sulfimide (saccharin) | - | Enhances brilliance and leveling | google.comepo.org |
| Secondary Brightener | Sodium allyl sulfonate | 10 - 80 g/L | Works with primary brighteners | google.com |
| Brightener/Leveling Agent | Reaction product of acetylenic diester and heterocyclic compound | 0.01 - 1.0 g/L | Provides both brightening and leveling | justia.com |
Nanomaterials Synthesis and Template-Directed Growth (e.g., Cu₂S nanowires)
The use of specific organic molecules as templates or structure-directing agents is a common strategy in the synthesis of nanomaterials with controlled morphologies. However, based on available scientific literature, the direct application of this compound as a template for the growth of nanomaterials such as copper sulfide (B99878) (Cu₂S) nanowires is not extensively documented. The synthesis of Cu₂S nanowires typically involves methods like solid-gas reactions, solvothermal processes, or biomolecule-assisted approaches.
Functional Materials for Optical Applications (e.g., Nonlinear Optical (NLO) Materials)
Nonlinear optical (NLO) materials are crucial for photonic technologies, including optical information processing and telecommunications. scispace.com The search for new materials with high NLO efficiency is ongoing. Research into organometallic compounds has shown that combining organic molecules with inorganic hosts can yield materials with favorable properties. scispace.com
A closely related compound, sodium 4-hydroxybenzenesulfonate (B8699630) dihydrate (Na-4-HBS), has been investigated as a promising NLO material. scispace.comresearchgate.net Single crystals of Na-4-HBS were grown from an aqueous solution, and their structural, optical, and mechanical properties were characterized. scispace.comresearchgate.net The material demonstrates a second harmonic generation (SHG) efficiency that is 3.5 times higher than that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). scispace.com This, combined with its good optical transmission in the visible spectrum and high laser damage threshold, makes it a candidate for various NLO applications. scispace.comresearchgate.net
Table 1: Properties of Sodium 4-hydroxybenzenesulfonate Dihydrate (Na-4-HBS) Crystal
| Property | Value / Observation | Source(s) |
|---|---|---|
| Crystal Growth Method | Slow evaporation from aqueous solution | scispace.comresearchgate.net |
| Optical Transmittance | Good transmission in the visible range | scispace.com |
| UV Cut-off Wavelength | ~308 nm | scispace.com |
| Optical Band Gap | 3.8 eV | scispace.com |
| Photoluminescence | Emission peak at 341 nm (near-UV region) | scispace.com |
| Second Harmonic Generation (SHG) Efficiency | 3.5 times that of KDP | scispace.com |
| Laser Damage Threshold | 5.56 GW/cm² | scispace.comresearchgate.net |
| Hardness | Vickers hardness number increases with applied load | scispace.com |
Reagents in Chemical Processes and Research
Benzenesulfonic acid derivatives are important intermediates in the chemical industry, particularly for the synthesis of dyes and optical brighteners. google.com For instance, 2-formylbenzenesulfonic acid sodium salt (o-benzaldehyde sulfonic acid sodium salt) is a key intermediate for producing fluorescent brightener CBS, as well as triphenylmethane (B1682552) dyes. google.com The synthesis of this intermediate can be achieved through the sulfonation of o-chlorobenzaldehyde. google.com This process highlights a general strategy where functionalized benzene (B151609) rings are sulfonated to create water-soluble intermediates that can be further modified to produce complex dye structures. While not specifically 2-hydroxybenzenesulfonate, this demonstrates the established role of closely related sulfonated aromatics as foundational molecules in the dye manufacturing industry. google.comnih.gov
A chlorinated derivative, sodium 3,5-dichloro-2-hydroxybenzenesulfonate (DCHBS), serves as a crucial chromogenic reagent in clinical diagnostics. sigmaaldrich.commerckmillipore.com It is a component of the Trinder reagent, which is used for the quantitative determination of hydrogen peroxide (H₂O₂) generated in coupled enzymatic reactions. sigmaaldrich.com In these assays, an enzyme like peroxidase catalyzes the oxidative coupling of DCHBS with a compound such as 4-aminoantipyrine (B1666024) (4-AAP) in the presence of H₂O₂. This reaction produces a colored quinoneimine dye, and the intensity of the color, measured spectrophotometrically, is proportional to the amount of H₂O₂ present. nih.govsigmaaldrich.com
This principle is widely applied in automated systems to measure various analytes, such as uric acid or glucose, whose enzymatic oxidation produces H₂O₂. sigmaaldrich.com The choice of DCHBS is advantageous due to the stability and high molar absorptivity of the resulting dye.
Table 2: Properties of Sodium 3,5-dichloro-2-hydroxybenzenesulfonate (DCHBS)
| Property | Value / Observation | Source(s) |
|---|---|---|
| CAS Number | 54970-72-8 | sigmaaldrich.commerckmillipore.com |
| Molecular Formula | C₆H₃Cl₂NaO₄S | sigmaaldrich.com |
| Molecular Weight | 265.05 g/mol | sigmaaldrich.com |
| Appearance | White to off-white powder | sigmaaldrich.com |
| Purity (TLC) | ≥98% | sigmaaldrich.com |
| Solubility in H₂O | 50 mg/mL | sigmaaldrich.com |
| pH (53 g/L in H₂O, 20°C) | 7 | sigmaaldrich.commerckmillipore.com |
| Melting Point | >300 °C | sigmaaldrich.com |
| Primary Application | Chromogenic reagent for peroxidase/H₂O₂ quantitation | sigmaaldrich.com |
The labeling of biomolecules such as proteins and oligonucleotides with tags (e.g., fluorescent dyes) is essential for their detection and analysis. This is typically achieved using amine-reactive probes that form stable covalent bonds with primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues) on the biomolecule.
The most common amine-reactive functional groups are active esters, such as succinimidyl esters (SE) and N-hydroxysuccinimide (NHS) esters, isothiocyanates (ITC), and sulfonyl chlorides. These moieties react with amines under specific pH conditions (typically pH 8-9) to form stable amide or thiourea (B124793) bonds. This compound itself does not possess such an amine-reactive group and is not used directly for this purpose. The field of bioconjugation relies on these specialized reactive chemistries to attach probes to biomolecules.
Hydroxy sulfonate surfactants are a class of amphiphilic molecules that contain both a hydroxyl group and a sulfonate group as part of their polar head. The presence of these functional groups can impart unique properties, such as improved tolerance to divalent cations (e.g., Ca²⁺, Mg²⁺) in hard water, which is a significant advantage in applications like enhanced oil recovery (EOR). researchgate.net
Academic research has explored various synthetic routes to create these specialized surfactants. One selective synthesis strategy involves using cyclic sulfates as epoxide analogues. researchgate.net For example, a long-chain alcohol can be reacted with a cyclic sulfate (B86663) (like ethylene (B1197577) sulfate or 1,2-propylene sulfate) to introduce both a hydroxyl group and a sulfonate precursor in a controlled manner. researchgate.net Another approach involves the reaction of fatty acids with reagents like epichlorohydrin, followed by sulfonation with sodium bisulfite, to produce hydroxy propane (B168953) sulfonic acid sodium salts. researchgate.net The properties of the resulting surfactants, such as their critical micelle concentration (CMC) and their ability to reduce surface tension, are highly dependent on the length of the hydrophobic alkyl chain and the specific structure of the hydrophilic head group. researchgate.net
Table 3: Synthesis and Properties of Selected Hydroxy Sulfonate Surfactants
| Surfactant Type | Synthetic Precursors | Key Properties / Findings | Source(s) |
|---|---|---|---|
| Hydroxy ether sulfonates | 1,2-Dodecane sulfate, ethylene sulfate, 1,2-propylene sulfate | Selective synthesis demonstrated using cyclic sulfates as key reagents. Good for applications requiring tolerance to divalent cations. | researchgate.net |
| Lauric acid-2-hydroxy-3-propane sulfonic acid sodium salt | Lauric acid, epichlorohydrin, sodium bisulfite | Yield of 85.2% achieved under optimized conditions. Resulting surfactant shows good surface activity. | researchgate.net |
| Amphoteric sulfonate surfactants | Fatty amines, maleic anhydride, sodium bisulfite | Synthesis of surfactants with both carboxyl and sulfonate groups. Wetting time, emulsification, and calcium tolerance were excellent. | researchgate.net |
Corrosion Inhibition Studies (e.g., derivatives as inhibitors)
While direct and extensive research specifically documenting this compound as a primary corrosion inhibitor is limited in publicly available literature, the study of its derivatives and structurally related compounds provides significant insight into its potential applications in this field. The effectiveness of an organic molecule as a corrosion inhibitor is intrinsically linked to its chemical structure, particularly the presence of heteroatoms (such as oxygen and sulfur), aromatic rings, and functional groups capable of adsorption onto a metal surface. Derivatives of this compound, which feature hydroxyl (-OH) and sulfonate (-SO3H) groups on a benzene ring, are promising candidates for corrosion inhibition due to these very features.
Research into related compounds, such as substituted phenols, benzenesulfonates, and aminophenols, has demonstrated that these molecules can effectively mitigate the corrosion of various metals and alloys, including mild steel and aluminum, in aggressive environments like acidic and saline solutions. nih.govcapes.gov.br The inhibitive action is generally attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption can occur through physical interactions (electrostatic attraction) or chemical bonding (chemisorption) involving the lone pair electrons of heteroatoms and the π-electrons of the aromatic ring.
Detailed Research Findings from Structurally Related Compounds:
Studies on various derivatives highlight the role of specific functional groups in enhancing corrosion inhibition efficiency.
Influence of the Hydroxyl Group: The hydroxyl group is a common feature in many organic corrosion inhibitors. Its presence can facilitate strong adsorption onto the metal surface. For instance, studies on 2-aminophenol (B121084) derivatives have shown that the hydroxyl group, in conjunction with an amino group, provides excellent corrosion inhibition for mild steel in acidic media. The inhibition efficiency of these compounds is often dependent on their concentration and the nature of other substituents on the benzene ring. nih.gov
Role of the Sulfonate Group: The sulfonate group (-SO3H or -SO3Na) is known to enhance the solubility of the inhibitor in aqueous solutions, a critical factor for practical applications. More importantly, the sulfur and oxygen atoms in the sulfonate group can act as active sites for adsorption on the metal surface. Quantum chemical studies on sulfonamides have indicated that the inhibition efficiency is closely related to the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net
Synergistic Effects: The combination of hydroxyl and sulfonate groups on the same aromatic ring, as in this compound, suggests the potential for a synergistic effect in corrosion inhibition. The hydroxyl group can provide a strong anchoring point to the metal surface, while the sulfonate group can enhance solubility and contribute to the protective film formation.
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are standard techniques used to evaluate the performance of these inhibitors. Potentiodynamic polarization studies can determine whether an inhibitor acts primarily on the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both (mixed-type inhibitor). EIS provides information about the resistance of the protective film formed on the metal surface.
The following table summarizes findings from studies on compounds structurally related to this compound, illustrating their corrosion inhibition performance.
| Derivative/Related Compound | Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |
| 2-{[ (3-chlorophenyl)amino]methyl}phenol | Mild Steel | 1 M HCl | - | 92.56 | nih.gov |
| 2-{[ (4-hydroxyphenyl)amino]methyl}phenol | Mild Steel | 1 M HCl | - | 90.23 | nih.gov |
| N-(N'-Phenylbenzenesulphonamido)-3-carboxy-4-methyl-4-(4-methylphenyl)-3-butanamide | Mild Steel | Acidic Media | - | 82-96 | researchgate.net |
| 5-propoxymethyl-8-hydroxyquinoline | Carbon Steel | 1 M HCl | 10⁻³ M | 94 | nih.gov |
| 5-methoxymethyl-8-hydroxyquinoline | Carbon Steel | 1 M HCl | 10⁻³ M | 89 | nih.gov |
| 5-hydroxymethyl-8-hydroxyquinoline | Carbon Steel | 1 M HCl | 10⁻³ M | 81 | nih.gov |
Environmental Chemistry and Fate Studies
Occurrence and Distribution in Environmental Compartments (e.g., surface water, sediment, soil)
Sulfonated aromatic compounds, a class to which sodium 2-hydroxybenzenesulfonate belongs, are recognized as xenobiotics. nih.gov Their sulfonic group imparts high water solubility, which facilitates their passage through conventional water treatment plants and subsequent distribution into aquatic environments. nih.gov
While specific data on the environmental concentrations of this compound are limited, the behavior of related sulfonated compounds, such as linear alkylbenzene sulfonates (LAS), provides valuable insights. LAS have been detected in various environmental matrices. For instance, concentrations in raw sewage can range from 1–15 mg/L, in sludge from 3–15 g/kg of dry matter, in surface waters from 2–47 µg/L, and in soil at levels below 1 mg/kg. nih.gov Alkyl phenoxy-benzenesulfonate surfactants (APBS) have been found in the raw influent of municipal wastewater treatment plants at concentrations of 0.9 to 13.6 μg/L and in the final effluent at levels up to 4 μg/L. nih.gov
The distribution of sulfonated compounds in the environment is influenced by several factors. In soil, properties such as pH, mineral concentration, dissolved organic content, cation exchange capacity, and soil texture play a crucial role. researchgate.net For instance, the mobility and retention of sulfonamides in soil are affected by their hydrophobicity and solubility, as well as the chemical conditions of the water, such as ionic strength and pH. researchgate.net The transport of these compounds in soil is also dependent on water saturation levels; under unsaturated conditions, adsorption to the air-water interface becomes a dominant retention mechanism. ykcs.ac.cn
Table 1: Environmental Occurrence of Related Sulfonated Compounds
| Compound Class | Environmental Compartment | Concentration Range | Reference |
|---|---|---|---|
| Linear Alkylbenzene Sulfonates (LAS) | Raw Sewage | 1–15 mg/L | nih.gov |
| Linear Alkylbenzene Sulfonates (LAS) | Sludge | 3–15 g/kg (dry matter) | nih.gov |
| Linear Alkylbenzene Sulfonates (LAS) | Surface Waters | 2–47 µg/L | nih.gov |
| Linear Alkylbenzene Sulfonates (LAS) | Soil | <1 mg/kg | nih.gov |
| Alkyl Phenoxy-benzenesulfonates (APBS) | Wastewater Raw Influent | 0.9–13.6 µg/L | nih.gov |
| Alkyl Phenoxy-benzenesulfonates (APBS) | Wastewater Final Effluent | Up to 4 µg/L | nih.gov |
Transformation Pathways and Products in the Environment (e.g., hydroxylation, biodegradation)
The stability of the benzene (B151609) ring, enhanced by the sulfonic group, makes sulfonated aromatic compounds generally resistant to biodegradation. nih.gov However, microbial degradation does occur, serving as a primary transformation pathway in the environment. nih.gov
Studies on linear alkylbenzene sulfonates (LAS) show that they are biodegradable under aerobic conditions but can persist in anaerobic environments. nih.gov The biodegradation of dodecyl benzene sulfonate (DBS) by the alga Chlorella vulgaris has been shown to proceed through three main steps: chain-shorting oxidation, ring-opening oxidation of the benzene ring, and subsequent degradation of the resulting small molecules. nih.gov Novel intermediate products, such as 4-sodium sulfophenyldodecanoate acid and its homologs, have been identified during this process. nih.gov Previous research also identified degradation products like sodium benzoate, benzene, benzoic acid, and 4-hydroxybenzenesulfonic acid. nih.gov
Bacterial consortia have also demonstrated the ability to degrade LAS. A two-member consortium of Pantoea agglomerans and Serratia odorifera was able to completely mineralize 200 mg/L of LAS within 48–72 hours under optimal conditions. researchgate.net Similarly, a consortium of Gram-negative bacteria, including strains of Pseudomonas aeruginosa and Pseudomonas putida, effectively biodegraded sodium benzoate, a related aromatic compound. nih.govresearchgate.net The degradation of LAS by immobilized Pseudomonas sp. has also been studied, showing significant removal efficiency. scirp.org
Hydroxylation is another potential transformation pathway for aromatic compounds in the environment, often as an initial step in microbial degradation. While specific studies on the hydroxylation of this compound in the environment are not prevalent, the degradation of DBS to products like 4-hydroxybenzenesulfonic acid suggests that hydroxylation of the aromatic ring is a plausible transformation step. nih.gov
Emission Sources and Environmental Transport
The primary emission sources for sulfonated compounds like this compound are industrial and domestic effluents. nih.gov These compounds are used in a wide range of applications, including as intermediates in the synthesis of dyes, surfactants, and pharmaceuticals. nih.gov Consequently, they are frequently found in wastewater from these industries. nih.govnih.gov
Once released into the environment, the high water solubility of sulfonated compounds dictates their transport. nih.gov They are readily transported in aquatic systems, with their movement through soil and sediment being influenced by factors such as soil composition and water content. researchgate.netykcs.ac.cn The transport of sulfonamides in soil, for example, is impacted by the soil's physical and chemical properties and the compound's own characteristics. researchgate.net For some fluorinated sulfonic acids, transport in unsaturated soil is significantly retarded by adsorption at the air-water interface. ykcs.ac.cn
Atmospheric transport can also play a role in the environmental distribution of some organic compounds, although it is less significant for highly water-soluble, low-volatility compounds like this compound. mdpi.com However, for context, emissions of sodium from sources like construction, industrial processes, and coal combustion contribute to atmospheric deposition, which can impact the pH of surface environments. energysecurity.gov.uk
Analytical Methodologies for Environmental Monitoring of Sulfonates
A variety of analytical techniques are employed for the detection and quantification of sulfonated compounds in environmental samples. The choice of method often depends on the specific compound, the sample matrix, and the required sensitivity.
Chromatographic methods are the most common and powerful tools for analyzing sulfonates.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is widely used. UV detection is a common choice, with methods developed for the simultaneous determination of different types of sulfonates. researchgate.netwaters.comwaters.com Fluorescence detection can also be employed, offering high sensitivity for certain sulfonates like LAS. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS) provide high selectivity and sensitivity, allowing for the identification and quantification of sulfonates and their degradation products at trace levels in complex matrices like wastewater and sediment. nih.govnih.govcapes.gov.br This technique is essential for studying the environmental fate and transformation of these compounds.
Spectrophotometric methods offer a simpler and more rapid approach for the determination of total anionic surfactants. The methylene (B1212753) blue active substances (MBAS) assay is a classic example, where anionic surfactants form an ion pair with the methylene blue dye, which is then extracted into an organic solvent and measured spectrophotometrically. nih.gov
Sample preparation is a critical step before instrumental analysis. Solid-phase extraction (SPE) is frequently used to isolate and preconcentrate sulfonates from water samples, while techniques like Soxhlet extraction or pressurized liquid extraction are used for solid samples like soil and sediment. capes.gov.brresearchgate.net
Table 2: Analytical Methods for Sulfonate Determination
| Analytical Technique | Detector | Application | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | UV | Simultaneous determination of LAS and BAS in water. | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Fluorescence (FLD) | Determination of LAS in water and solid samples. | nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Mass Spectrometer | Identification and determination of LAS isomers and homologues. | nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Mass Spectrometer | Detection of alkyl phenoxy-benzenesulfonates in wastewater. | nih.gov |
| Spectrophotometry (Methylene Blue Method) | Spectrophotometer | Rapid determination of total anionic surfactants in seawater. | nih.gov |
Future Research Directions and Emerging Areas
Development of Novel and Sustainable Synthetic Routes
The pursuit of green and sustainable chemistry is driving the exploration of new methods for synthesizing sodium 2-hydroxybenzenesulfonate and its derivatives. nih.gov Current research is focused on moving away from harsh reaction conditions and hazardous reagents.
Future synthetic strategies are expected to include:
Catalytic Systems: The use of novel catalysts, including metal-free options, is a promising avenue. nih.gov For instance, the development of catalysts that can facilitate the direct and selective sulfonation of phenol (B47542) under milder conditions would represent a significant step forward.
Alternative Solvents: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, could reduce the environmental impact of the synthesis process.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability. Adapting the synthesis of this compound to flow chemistry could lead to more controlled and reproducible production. A patent for the synthesis of 2-formylbenzenesulfonic acid sodium salt highlights a one-step process using a surfactant as a catalyst, simplifying the production technique. google.com
These advancements aim to create more economical and environmentally friendly pathways for the production of this important compound. iiserpune.ac.in
Exploration of New Coordination Complexes and Advanced MOF Architectures
The presence of both a hydroxyl and a sulfonate group makes this compound an excellent ligand for the construction of coordination complexes and metal-organic frameworks (MOFs). mdpi.com These materials have a wide range of potential applications due to their tunable structures and properties. mdpi.comnih.gov
Future research in this area will likely focus on:
Novel MOFs: The design and synthesis of new MOFs using 2-hydroxybenzenesulfonate as a primary or secondary building block could lead to materials with unique porous structures and functionalities. mdpi.com
Luminescent Materials: The coordination of lanthanide ions with 2-hydroxybenzenesulfonate has been shown to produce luminescent polymers. sigmaaldrich.com Further exploration in this area could lead to the development of advanced optical materials for sensing or lighting applications.
Catalytic MOFs: The incorporation of catalytically active metal centers into MOFs containing the 2-hydroxybenzenesulfonate ligand could result in highly efficient and selective catalysts for various organic transformations.
The versatility of this ligand in coordination chemistry opens up a vast design space for new and functional materials.
Rational Design of Functional Materials with Tunable Properties
The ability to precisely control the properties of materials is a cornerstone of modern materials science. This compound serves as a valuable building block for the creation of functional materials with tunable characteristics. nih.govfrontiersin.org
Key areas of future research include:
Polymer Chemistry: The incorporation of this compound into polymer chains can be used to modify the properties of the resulting materials. For example, it has been used to create new polynorbornene ionomers with fluorinated pendant groups. sigmaaldrich.com
Hydrogels: The development of hydrogels incorporating this compound could lead to materials with tailored mechanical and biochemical properties for applications in tissue engineering and drug delivery. nih.govfrontiersin.org
Surface Coatings: Its fluorinated derivatives are utilized in developing advanced surface coatings that impart hydrophobic and oleophobic properties. chemimpex.com
By systematically modifying the structure of materials containing this compound, researchers can fine-tune their properties for specific applications.
Deeper Computational Insights and Predictive Modeling for Structure-Function Relationships
Computational chemistry and machine learning are becoming increasingly powerful tools for accelerating the discovery and design of new molecules and materials. In the context of this compound, these approaches can provide valuable insights into its behavior and guide experimental efforts.
Future computational studies are expected to focus on:
Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be used to elucidate the mechanisms of reactions involving this compound, aiding in the optimization of synthetic routes.
Material Properties: Predictive modeling can be employed to forecast the properties of new materials based on this compound, such as the porosity of MOFs or the mechanical strength of polymers. This can help to prioritize synthetic targets.
Structure-Function Relationships: By combining computational analysis with experimental data, researchers can develop a deeper understanding of how the molecular structure of this compound and its derivatives relates to their macroscopic functions.
The integration of computational and experimental approaches will be crucial for the rational design of new materials and the optimization of their performance.
Expanding Applications in Green Chemistry and Environmental Remediation Technologies
The unique chemical properties of this compound make it a promising candidate for applications in green chemistry and environmental remediation. ethicalchem.com
Emerging areas of application include:
Catalysis: As a catalyst, it can be employed in various chemical reactions, contributing to more sustainable chemical processes. Its use in the synthesis of β-keto sulfones has been demonstrated. mdpi.com
Surfactants: Its surfactant properties can be harnessed for applications such as enhanced oil recovery or as a component in environmentally benign cleaning formulations.
Remediation of Contaminated Sites: The compound and its derivatives can be used in the remediation of soil and groundwater contaminated with organic pollutants. ethicalchem.comnd.gov For instance, it can be used in surfactant-enhanced in-situ chemical oxidation (S-ISCO) to treat sites contaminated with coal tar and other persistent organic pollutants. ethicalchem.com The electrokinetic removal of sodium ions from saline soils is another area of active research. nih.gov
The development of new applications for this compound in these areas has the potential to contribute to a cleaner and more sustainable environment.
Q & A
Q. What are the established methods for synthesizing sodium 2-hydroxybenzenesulfonate, and how can researchers optimize yield and purity?
this compound is typically synthesized via sulfonation of phenol derivatives. A common approach involves reacting 2-hydroxybenzenesulfonic acid with sodium hydroxide, followed by crystallization. To optimize yield, control reaction temperature (e.g., 80–100°C) and stoichiometric ratios, ensuring excess sodium hydroxide for complete neutralization. Purity can be enhanced using recrystallization from ethanol-water mixtures, and intermediates should be characterized via NMR (¹H/¹³C) and FT-IR to confirm functional groups . For reproducibility, document reaction conditions (time, solvent ratios) and validate purity via HPLC with reference standards (e.g., USP methods for sulfonate analogs) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?
Key techniques include:
- X-ray crystallography : Resolve molecular geometry and confirm sulfonate group orientation. Use SHELX programs for structure refinement, ensuring R-factor < 5% for high confidence .
- Spectroscopy : ¹H NMR (δ 7.2–7.8 ppm for aromatic protons) and FT-IR (S=O stretching at ~1040 cm⁻¹).
- Elemental analysis : Verify carbon/hydrogen content within 0.4% of theoretical values, as demonstrated in sulfonate analog studies .
- HPLC : Assess purity using a C18 column and UV detection at 254 nm, referencing USP protocols for sulfonate derivatives .
Q. How can researchers assess the purity of this compound and detect common impurities?
Impurities like residual phenol or hydrazine derivatives can arise during synthesis. Use:
- Limit tests : For hydrazine, employ benzaldehyde derivatization (forms benzalazine detectable via UV) .
- Chromatography : Compare retention times against spiked standards (e.g., 4-hydroxybenzoic acid) in HPLC .
- Thermogravimetric analysis (TGA) : Monitor decomposition profiles; pure samples show a single mass-loss step around 300°C (sulfonate decomposition) .
Advanced Research Questions
Q. What experimental strategies address contradictions in spectroscopic or crystallographic data for this compound?
Discrepancies in NMR shifts or unit-cell parameters may stem from polymorphism or solvate formation. Strategies include:
- Multi-technique validation : Cross-validate XRD with solid-state NMR to distinguish crystalline phases.
- Dynamic vapor sorption (DVS) : Test hygroscopicity, as water absorption can alter crystal structure .
- Computational modeling : Use density functional theory (DFT) to predict vibrational spectra and compare with experimental IR/Raman data .
Q. How can researchers design stability studies to evaluate this compound under varying environmental conditions?
Follow ICH guidelines for accelerated stability testing:
- Forced degradation : Expose samples to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC for byproducts (e.g., sulfonic acid derivatives).
- Kinetic analysis : Calculate activation energy (Ea) using Arrhenius plots to predict shelf life .
- pH stability : Test solubility and stability in buffers (pH 1–13); sulfonate groups are typically stable in acidic conditions but may hydrolyze in strong bases .
Q. What methodologies are effective for studying this compound’s interactions with metal ions or biomolecules?
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with metal ions (e.g., Ca²⁺, Fe³⁺).
- Fluorescence quenching : Track interactions with proteins (e.g., BSA) by monitoring tryptophan emission changes.
- Molecular docking : Simulate ligand-receptor interactions using software like AutoDock; validate with experimental binding assays .
Methodological Considerations
Q. How should researchers design a robust experimental protocol for this compound applications in catalysis or material science?
- Control experiments : Include blank reactions (no catalyst) and reference catalysts (e.g., p-toluenesulfonic acid) to benchmark performance.
- Surface characterization : For material applications, use BET analysis for surface area and SEM/EDS for elemental mapping .
- Replicability : Perform triplicate runs with statistical analysis (e.g., ANOVA) to confirm significance of results .
Q. What are best practices for reporting this compound research to ensure reproducibility and academic rigor?
- Documentation : Detail synthetic procedures (molar ratios, purification steps), instrumentation parameters (e.g., HPLC gradient), and raw data in supplementary materials .
- Critical appraisal : Discuss limitations (e.g., sensitivity of analytical methods) and compare findings with prior literature to contextualize novelty .
- Ethical reporting : Avoid redundant data presentation; use tables for comparative analysis (e.g., crystallographic data vs. computational models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
